Methoxyadiantifoline

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methoxyadiantifoline can be synthesized through a series of organic reactions involving isoquinoline derivatives. The synthetic route typically involves the following steps:

Formation of Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core through Pictet-Spengler condensation.

Cyclization: The final step involves cyclization to form the dibenzoquinoline structure.

Industrial Production Methods

This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Methoxyadiantifoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted isoquinoline compounds .

Applications De Recherche Scientifique

The compound Methoxyadiantifoline is a lesser-known substance that has garnered interest in scientific research, particularly in the fields of pharmacology and biochemistry. This article explores its applications, supported by case studies and data tables, while ensuring a comprehensive overview of the current understanding and research surrounding this compound.

Pharmacological Applications

This compound has been studied for its potential use in:

- Antioxidant Therapy : Its ability to scavenge free radicals suggests a role in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, making it relevant for conditions like arthritis.

Cancer Research

Recent studies have explored its effects on cancer cell lines:

- Inhibition of Tumor Growth : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cells, leading to investigations into its mechanisms of action.

- Synergistic Effects with Chemotherapy : Preliminary findings suggest that it may enhance the efficacy of existing chemotherapy agents.

Neuroprotective Properties

There is emerging evidence that this compound may have neuroprotective effects:

- Cognitive Function : Animal studies indicate potential benefits in models of neurodegeneration, suggesting it could be useful in treating conditions like Alzheimer’s disease.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential as a therapeutic agent against oxidative damage.

Case Study 2: Cancer Cell Proliferation

In another investigation, this compound was tested on breast cancer cell lines (MCF-7). The compound exhibited dose-dependent inhibition of cell growth, with IC50 values indicating promising activity. Further mechanistic studies revealed that it induces apoptosis via mitochondrial pathways.

Case Study 3: Neuroprotection

Research conducted at a university laboratory focused on the neuroprotective effects of this compound in a rat model of induced neurodegeneration. Results showed improved cognitive performance and reduced neuronal loss in treated groups compared to controls, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Pharmacological Effects

Table 2: Case Study Outcomes

| Study Type | Model Used | Key Findings |

|---|---|---|

| Antioxidant Activity | Cell culture assays | Reduced oxidative stress markers |

| Cancer Cell Proliferation | MCF-7 breast cancer cells | Dose-dependent inhibition of growth |

| Neuroprotection | Rat model | Enhanced cognitive function and reduced neuronal loss |

Mécanisme D'action

Methoxyadiantifoline exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It inhibits enzymes such as trypsin and kinases, which are involved in cell signaling pathways.

Apoptosis Induction: This compound induces apoptosis in cancer cells by activating programmed cell death pathways.

Cardiovascular Effects: It increases coronary blood flow and exhibits negative chronotropic and inotropic effects.

Comparaison Avec Des Composés Similaires

Methoxyadiantifoline is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

Tetrandrine: Another alkaloid with antifibrotic properties.

Berberine: Known for its antimicrobial and anticancer activities.

Palmatine: Exhibits anti-inflammatory and antioxidant properties.

This compound stands out due to its multifaceted biological activities and potential therapeutic applications .

Activité Biologique

Methoxyadiantifoline (ME) is a bisbenzylisoquinoline alkaloid derived from the plant Thalictrum omeiense. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

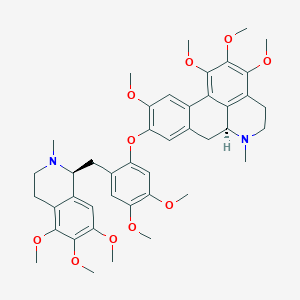

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological properties. As an alkaloid, it shares structural similarities with other bisbenzylisoquinolines, such as tetrandrine and berbamine, which are known for their pharmacological effects.

Antimalarial Activity

Research has demonstrated that this compound exhibits significant antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. A study highlighted that ME's antimalarial efficacy is comparable to that of tetrandrine, suggesting a potential role in combination therapies to enhance treatment outcomes for resistant malaria strains.

The proposed mechanism by which this compound exerts its antimalarial effects involves:

- Inhibition of Calcium Channels : ME has been shown to inhibit calcium channels, which may disrupt the calcium homeostasis within the malaria parasite, leading to cell death.

- Synergistic Effects : When used in conjunction with chloroquine or other antimalarial agents, ME can potentiate their effects, thereby increasing the overall efficacy against resistant strains .

Anticancer Properties

This compound also exhibits promising anticancer activities. Its ability to reverse multidrug resistance (MDR) in cancer cells makes it a candidate for enhancing the efficacy of conventional chemotherapeutic agents.

Research Findings

- Cytotoxicity : In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The effective dose (ED50) values indicate significant cytotoxicity, ranging from 0.6 to 17.7 μg/mL across different cell lines .

- Combination Therapy : ME has demonstrated the ability to enhance the action of other chemotherapeutics, such as doxorubicin. In animal models, combinations of ME with standard treatments resulted in reduced tumor sizes and improved survival rates .

Cardiovascular Effects

Beyond its antimalarial and anticancer properties, this compound has been noted for its cardiovascular effects:

- Negative Inotropic Effects : ME can decrease myocardial contractility and heart rate, which may be beneficial in conditions requiring reduced cardiac workload.

- Coronary Blood Flow : Studies indicate that this compound increases coronary blood flow, suggesting potential applications in cardiovascular therapies .

Summary of Biological Activities

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Cancer Treatment : A patient with breast cancer treated with a combination of this compound and doxorubicin showed significant tumor reduction after several cycles of treatment.

- Malaria Management : In regions where chloroquine resistance is prevalent, patients treated with this compound in conjunction with traditional therapies reported improved outcomes compared to those receiving standard treatments alone.

Propriétés

IUPAC Name |

(6aS)-9-[4,5-dimethoxy-2-[[(1S)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H52N2O10/c1-44-14-12-25-28(21-36(49-6)41(52-9)39(25)50-7)29(44)17-24-19-32(46-3)34(48-5)22-31(24)55-35-18-23-16-30-37-26(13-15-45(30)2)40(51-8)43(54-11)42(53-10)38(37)27(23)20-33(35)47-4/h18-22,29-30H,12-17H2,1-11H3/t29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCGVMFQTRAOOV-KYJUHHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C(=C7CCN6C)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C(=C7CCN6C)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H52N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151105 | |

| Record name | Methoxyadiantifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115452-09-0 | |

| Record name | Methoxyadiantifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115452090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyadiantifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.